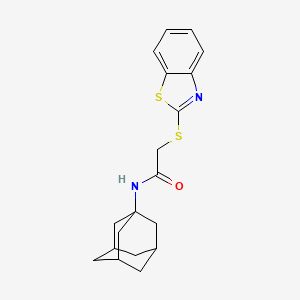![molecular formula C19H19NO2 B4403284 2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4403284.png)
2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline, also known as ABA-THIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound is a derivative of tetrahydroisoquinoline and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been shown to interact with various receptors and enzymes in the body. This compound has been shown to interact with dopamine receptors and can modulate dopamine release. It has also been shown to inhibit the activity of various enzymes, including monoamine oxidase and topoisomerase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to have neuroprotective effects and can modulate dopamine release. In cancer research, this compound has been shown to have antitumor activity and can inhibit cancer cell proliferation. This compound has also been shown to inhibit the activity of various enzymes, including monoamine oxidase and topoisomerase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have various potential applications in drug discovery, including as an antitumor agent and a neuroprotective agent. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are various future directions for the study of 2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline. One future direction is the development of new drugs based on this compound. This compound has been shown to have various potential applications in drug discovery, and further research could lead to the development of new drugs for the treatment of various diseases. Another future direction is the study of the mechanism of action of this compound. Further research could lead to a better understanding of how this compound interacts with various receptors and enzymes in the body. Additionally, further research could be conducted to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound can be synthesized using various methods and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have various biochemical and physiological effects in the body and has been studied as a potential lead compound for the development of new drugs. Further research is needed to explore the potential applications of this compound in various fields and to better understand its mechanism of action.
Applications De Recherche Scientifique
2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can modulate dopamine release. In cancer research, this compound has been shown to have antitumor activity and can inhibit cancer cell proliferation. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-13-22-18-9-7-16(8-10-18)19(21)20-12-11-15-5-3-4-6-17(15)14-20/h2-10H,1,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWXKYVDCEBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B4403227.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403248.png)


![N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4403271.png)
![3-[(4-iodobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4403277.png)
![2-methoxy-4-(methylthio)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4403294.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4403304.png)
![4-{[(4-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403311.png)
![phenyl{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}methanone](/img/structure/B4403315.png)